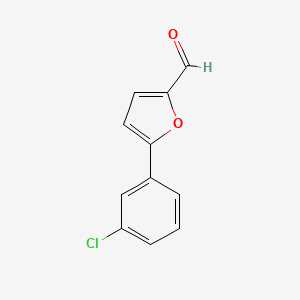

5-(3-Chlorophenyl)-2-furaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGLPGGFAIZKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346122 | |

| Record name | 5-(3-Chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22078-59-7 | |

| Record name | 5-(3-Chlorophenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22078-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Chlorophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(3-Chlorophenyl)-2-furaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-2-furaldehyde, a furan derivative of interest in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, outlines established synthetic methodologies, and discusses its potential applications as a chemical intermediate. While direct biological activity data for this specific compound is limited in publicly available literature, the guide explores the known biological relevance of the broader class of substituted furaldehydes.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a furan ring substituted with a chlorophenyl group at the 5-position and an aldehyde group at the 2-position.

| Property | Value | Reference(s) |

| CAS Number | 22078-59-7 | [1] |

| Molecular Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point (Predicted) | 354.7 ± 32.0 °C | [1] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [1] |

| Synonyms | 5-(3-Chlorophenyl)furan-2-carbaldehyde, 5-(3-Chlorophenyl)furfural | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a furan ring and a 3-chlorophenyl group. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a versatile approach to forming the aryl-furan bond with good yields and functional group tolerance. The general scheme involves the reaction of a furan derivative with a 3-chlorophenyl-containing reagent in the presence of a palladium catalyst and a base.

Logical Workflow for Palladium-Catalyzed Synthesis:

Caption: General workflow for palladium-catalyzed synthesis.

2.1.1. Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with an organic halide. For the synthesis of this compound, two primary routes are feasible:

-

Route A: Coupling of 5-bromo-2-furaldehyde with 3-chlorophenylboronic acid.

-

Route B: Coupling of 2-formyl-5-furanylboronic acid with 1-bromo-3-chlorobenzene.

Experimental Protocol (General): A reaction vessel is charged with the aryl halide (1.0 eq.), the boronic acid derivative (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.). A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[2][3][4][5][6]

2.1.2. Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide.[7][8][9]

Experimental Protocol (General): In a flask, the aryl halide (1.0 eq.), the organostannane reagent (e.g., tributyl(3-chlorophenyl)stannane, 1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.01-0.05 eq.) are dissolved in an anhydrous, degassed solvent such as toluene, THF, or DMF. The reaction is heated under an inert atmosphere at a temperature between 80 and 110 °C. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then purified by column chromatography to isolate the desired product. It is important to note that organotin compounds are highly toxic and require careful handling.[7][8][9]

2.1.3. Organozinc Cross-Coupling

This method employs an organozinc reagent, which can be prepared in situ from the corresponding aryl halide.[10]

Experimental Protocol (General): An arylzinc halide is prepared by reacting the corresponding aryl halide with activated zinc. To this solution, 5-bromo-2-furaldehyde and a catalytic amount of a palladium catalyst, such as Pd(dppf)Cl₂, are added in a solvent like THF. The reaction is typically stirred at room temperature for 1-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[10]

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.6 ppm), furan ring protons (doublets, ~6.8-7.5 ppm), and the protons of the 3-chlorophenyl group (multiplets, ~7.3-7.7 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~177 ppm), carbons of the furan ring (~110-160 ppm), and carbons of the 3-chlorophenyl ring (~125-135 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1670-1690 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), C=C stretching of the aromatic and furan rings (~1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 206.63 g/mol , along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

Biological and Pharmacological Context

Currently, there is no specific published data on the biological activity of this compound. However, the furan and substituted phenyl moieties are present in numerous compounds with a wide range of biological activities.

Derivatives of 5-aryl-2-furaldehydes have been investigated for various therapeutic applications, including:

-

Antimicrobial Activity: Many furan derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11][12][13][14][15]

-

Anticancer Activity: Some substituted furan compounds have shown cytotoxic effects against various cancer cell lines.[16][17][18] The presence of the chlorophenyl group may influence this activity.

-

Enzyme Inhibition: The furaldehyde scaffold can be a starting point for the synthesis of inhibitors for various enzymes.

Signaling Pathway Hypothesis (General for Furan Derivatives):

The biological effects of furan-containing compounds can be multifaceted. For instance, in the context of cytotoxicity, they might induce apoptosis through pathways involving caspases.

Caption: Hypothetical apoptotic pathway for a cytotoxic furan derivative.

It is important to emphasize that these are general observations for the class of compounds, and specific experimental validation is required to determine the biological profile of this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a variety of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the corresponding alcohol, such as (5-(3-chlorophenyl)furan-2-yl)methanol.[1]

-

Condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.

-

Reductive amination to synthesize secondary and tertiary amines.

These transformations allow for the construction of a diverse range of molecules with potential applications in drug discovery, materials science, and agrochemicals.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. While its own biological profile remains to be fully elucidated, its structural motifs are present in many biologically active compounds. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce this compound and explore its utility in various fields of chemical and pharmaceutical research. Further investigation into its biological activity is warranted to fully understand its potential.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. wwjmrd.com [wwjmrd.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means | MDPI [mdpi.com]

- 14. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-2-furaldehyde from 3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Meerwein arylation, a reliable method for the arylation of unsaturated compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant characterization data.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of this compound from readily available starting materials like 3-chloroaniline is a critical process for further molecular exploration. The Meerwein arylation offers a straightforward and effective method for this transformation. This reaction involves the diazotization of an aniline derivative, followed by a copper-catalyzed reaction with an activated alkene, in this case, furfural.

Synthetic Pathway: The Meerwein Arylation

The synthesis of this compound from 3-chloroaniline proceeds via a two-step, one-pot reaction. The first step is the diazotization of 3-chloroaniline to form the corresponding diazonium salt. This is followed by the copper-catalyzed coupling of the diazonium salt with furfural, which results in the formation of the desired product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the Meerwein arylation of furfural with substituted anilines.[1]

Materials and Methods

Reagents:

-

3-Chloroaniline

-

Hydrochloric Acid (concentrated)

-

Sodium Nitrite

-

Furfural

-

Copper(II) Chloride

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Synthesis of 3-Chlorobenzenediazonium Chloride (Intermediate)

-

In a round-bottom flask, dissolve 3-chloroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Heat the mixture gently to obtain a clear solution.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization.

Synthesis of this compound

-

To the freshly prepared, cold diazonium salt solution, add furfural (0.1 mol).

-

Slowly add an aqueous solution of copper(II) chloride (0.02 mol in 15 mL of water) to the mixture with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

The solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material |

| Furfural | C₅H₄O₂ | 96.08 | Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Copper(II) Chloride | CuCl₂ | 134.45 | Catalyst |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₂ | |

| Molecular Weight | 206.63 g/mol | |

| Appearance | Yellowish solid | [1] |

| Melting Point | 109-111 °C | |

| Yield | Not explicitly reported for 3-chloro derivative, but generally moderate to good for Meerwein arylation of furfural. | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.65 (s, 1H, -CHO), 7.85-7.40 (m, 6H, Ar-H & Furan-H) | [1] |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching, aldehyde), ~3100 (C-H stretching, aromatic), ~1580, 1470 (C=C stretching, aromatic and furan) | [1] |

Note: The spectroscopic data is generalized based on the data provided for other 5-(substituted phenyl)-2-furaldehydes in the cited literature. Specific peak positions and multiplicities may vary slightly.

Conclusion

The Meerwein arylation provides an effective and accessible route for the synthesis of this compound from 3-chloroaniline. This technical guide offers a detailed protocol and essential data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The straightforward nature of the reaction and the availability of the starting materials make this a practical method for laboratory-scale synthesis, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic and Structural Elucidation of 5-(3-Chlorophenyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-(3-Chlorophenyl)-2-furaldehyde. While direct experimental spectra for this specific compound are not publicly available, this document presents predicted spectroscopic data based on the analysis of closely related furan derivatives and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to enable researchers to acquire and analyze the necessary data for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound. These predictions are derived from known data of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.7 | s | - | H-6 (Aldehyde) |

| ~7.8 | t | ~1.8 | H-2' (Chlorophenyl) |

| ~7.6 | ddd | ~7.8, 2.0, 1.2 | H-6' (Chlorophenyl) |

| ~7.4 | t | ~7.8 | H-5' (Chlorophenyl) |

| ~7.3 | ddd | ~7.8, 2.0, 1.2 | H-4' (Chlorophenyl) |

| ~7.2 | d | 3.7 | H-3 (Furan) |

| ~6.8 | d | 3.7 | H-4 (Furan) |

Predicted based on spectral data of furan and substituted aromatic compounds[1][2][3].

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C-6 (Aldehyde) |

| ~158.0 | C-5 (Furan) |

| ~152.0 | C-2 (Furan) |

| ~135.0 | C-3' (Chlorophenyl) |

| ~131.0 | C-1' (Chlorophenyl) |

| ~130.0 | C-5' (Chlorophenyl) |

| ~128.0 | C-6' (Chlorophenyl) |

| ~126.0 | C-4' (Chlorophenyl) |

| ~124.0 | C-2' (Chlorophenyl) |

| ~123.0 | C-3 (Furan) |

| ~110.0 | C-4 (Furan) |

Predicted based on spectral data of furan derivatives and substituted benzenes[1][4][5][6].

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3100 | Medium | C-H stretch (Aromatic/Furan) |

| ~2850, ~2750 | Medium, Weak | C-H stretch (Aldehyde) |

| ~1680-1660 | Strong | C=O stretch (Conjugated Aldehyde) |

| ~1600-1580 | Medium-Strong | C=C stretch (Aromatic/Furan) |

| ~1470 | Medium | C=C stretch (Aromatic) |

| ~1100-1000 | Strong | C-O-C stretch (Furan) |

| ~800-750 | Strong | C-H out-of-plane bend (Aromatic) |

| ~750-700 | Strong | C-Cl stretch |

Predicted based on characteristic IR absorption frequencies for aromatic aldehydes and halogenated compounds[7][8][9][10][11].

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | 100 / ~33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 177/179 | Moderate | [M-CHO]⁺ |

| 152 | Moderate | [M-Cl]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 95 | Moderate | [C₅H₃O]⁺ |

Predicted based on the molecular weight and expected fragmentation patterns of halogenated aromatic aldehydes[12][13][14][15][16][17].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-4096 scans.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C)[2][20][21][22].

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal before running the sample[10][19][23][24].

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the sample as needed depending on the ionization technique and instrument sensitivity.

2. Instrumentation and Data Acquisition:

-

A common technique is Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

-

For GC-MS, use a capillary column suitable for separating aromatic compounds[25][26].

-

For ESI-MS, infuse the sample solution directly into the source.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1[12][13].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]

- 15. 3-Furaldehyde [webbook.nist.gov]

- 16. 5-Ethyl-2-furaldehyde [webbook.nist.gov]

- 17. 5-Hydroxymethylfurfural [webbook.nist.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

An In-depth Technical Guide to the Solubility and Stability of 5-(3-Chlorophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(3-Chlorophenyl)-2-furaldehyde, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized methodologies and experimental protocols required to determine these critical parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this compound for its potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's basic characteristics and for designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |

| Molecular Weight | 206.63 g/mol | [1][2] |

| CAS Number | 22078-59-7 | [1][2] |

| Melting Point | 109-111 °C | [2] |

| Boiling Point (Predicted) | 354.7 ± 32.0 °C | [2] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | [2] |

| Hazard Codes | Xi (Irritant) | [2] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |

| Safety Statements | S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.) | [2] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters to assess.

Experimental Protocols for Solubility Determination

Detailed methodologies for determining kinetic and thermodynamic solubility are provided below. These protocols are based on established methods and can be adapted for the characterization of this compound.

2.1.1. Kinetic Solubility Assay

Kinetic solubility is typically measured at an early stage of drug discovery to get a high-throughput assessment of a compound's solubility.[3][4] This method involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.[4][5][6]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a larger volume (e.g., 245 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) in a new 96-well plate.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.[4]

-

Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[3][7] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a longer period.[4]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[1][7]

-

Data Analysis: The solubility is reported in units such as µg/mL or mM.

Analytical Method for Quantification

A stability-indicating HPLC method is essential for accurately quantifying this compound in solubility and stability samples.

HPLC Method Parameters (starting point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid buffer) is a common starting point for aromatic aldehydes.[9][10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. For many furan derivatives, this is in the range of 275-285 nm.[9][10]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is a regulatory requirement and provides critical information for determining its shelf-life, storage conditions, and potential degradation pathways.[11][12] Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to develop stability-indicating analytical methods.[13][14]

Experimental Protocols for Stability Studies

The following protocols outline the conditions for hydrolytic, photolytic, and thermal stability testing based on ICH guidelines.

3.1.1. Hydrolytic Stability

Hydrolytic stability is assessed across a range of pH values to determine the compound's susceptibility to acid and base-catalyzed degradation.[14]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Incubation: Store the solutions at a controlled temperature (e.g., 50-70 °C) for a specified period.[15]

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the aliquots if necessary and analyze them using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life at each pH condition.

3.1.2. Photostability

Photostability testing evaluates the effect of light on the compound.[16][17][18][19]

Experimental Protocol (as per ICH Q1B):

-

Sample Preparation: Expose the solid this compound and its solution in a chemically inert, transparent container to a light source.

-

Light Exposure: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation.[16] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

3.1.3. Thermal Stability

Thermal stability studies assess the impact of elevated temperatures on the compound in its solid state.

Experimental Protocol:

-

Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

-

Storage Conditions: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[20][21]

-

Time Points: Withdraw samples at various time points.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.

-

Data Analysis: Determine the extent of degradation at each temperature and time point.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described in this guide.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

References

- 1. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 2. database.ich.org [database.ich.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. evotec.com [evotec.com]

- 8. irjpms.com [irjpms.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 11. japsonline.com [japsonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Formation of 5-(3-Chlorophenyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 5-(3-Chlorophenyl)-2-furaldehyde, a valuable intermediate in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data to facilitate methodological selection and optimization.

Introduction

This compound belongs to the class of 5-aryl-2-furaldehydes, which are significant structural motifs in a variety of pharmacologically active compounds. The synthesis of these molecules is of considerable interest, and several robust methods have been developed. The formation of the C-C bond between the furan ring and the chlorophenyl group is typically achieved through cross-coupling reactions. This guide will focus on the three most prevalent and effective mechanisms: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Direct C-H Arylation, and the Meerwein Arylation.

Core Formation Mechanisms

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common strategies involve the formation of the aryl-furan bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the palladium-catalyzed coupling of a furan-based organoborane with an aryl halide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The catalytic cycle begins with the oxidative addition of the aryl halide (3-chlorophenyl bromide or iodide) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoborane (5-formylfuran-2-yl boronic acid) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1]

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach as it circumvents the need for pre-functionalization of the furan ring (e.g., halogenation or boronation). In this method, a C-H bond on the furan ring is directly coupled with an aryl halide. The reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the arylation at the 5-position of 2-furaldehyde is generally high.

The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition followed by electrophilic aromatic substitution-type activation of the furan C-H bond.

Meerwein Arylation

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-rich alkene, such as the furan ring of 2-furaldehyde.[3] The reaction is typically catalyzed by a copper salt.

The mechanism commences with the diazotization of an aromatic amine (3-chloroaniline) to form the corresponding diazonium salt. This salt is then reduced by a copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical adds to the 5-position of the furan ring, and subsequent oxidation and deprotonation yield the final product.[3][4]

Data Presentation

The following tables summarize quantitative data for the synthesis of 5-aryl-2-furaldehydes via the discussed methods. Data for the specific synthesis of this compound is limited; therefore, data for closely related analogs are included for comparison.

Table 1: Suzuki-Miyaura Coupling of 5-Halo-2-furaldehydes with Arylboronic Acids

| Arylboronic Acid | Furan Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | 5-Bromo-2-furaldehyde | Pd(OAc)₂ / Ligand 1 | - | - | - | - | 83 | [5] |

| Phenylboronic acid | 5-Bromo-2-furaldehyde | DAPCy catalyst | EtOH | Aerobic | - | - | 91 | [5] |

| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ (1) | Amberlite IRA-400 | H₂O/EtOH | 60 | 1-2 | - | [6] |

Table 2: Direct C-H Arylation of 2-Furaldehyde with Aryl Halides

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | PdCl₂ (5) | Cy₃P (10) | KOAc | DMF | 110 | 10 | 78 | [7] |

| 4-Iodoanisole | PdCl₂ (5) | Cy₃P (10) | KOAc | DMF | 110 | 10 | 75 | [7] |

| 3-Bromoquinoline | PdCl₂ (5) | Cy₃P (10) | KOAc | DMF | 110 | 10 | 65 | [7] |

Table 3: Meerwein Arylation of 2-Furaldehyde

| Aryl Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-4-nitroaniline | CuCl₂ | - | RT | 4 | - | [4] |

Experimental Protocols

The following are generalized, adaptable protocols for the synthesis of this compound based on the discussed mechanisms. Note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

-

5-Bromo-2-furaldehyde

-

3-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (or another suitable solvent system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Direct C-H Arylation

This protocol is based on the direct arylation of 2-furaldehyde.

Materials:

-

2-Furaldehyde

-

1-Bromo-3-chlorobenzene or 1-chloro-3-iodobenzene

-

Palladium(II) chloride (PdCl₂)

-

Tricyclohexylphosphine (Cy₃P)

-

Potassium acetate (KOAc)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add PdCl₂ (5 mol%), KOAc (2.0 eq), TBAB (1.0 eq), and Cy₃P (10 mol%).

-

Degas the mixture by evacuating and backfilling with an inert gas.

-

Add degassed DMF and 2-furaldehyde (3.0 eq).

-

Heat the mixture to 110 °C.

-

Slowly add a solution of the 3-chlorophenyl halide (1.0 eq) in DMF over a period of 10 hours using a syringe pump.

-

After the addition is complete, continue stirring at 110 °C until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Protocol 3: Meerwein Arylation

This protocol is a generalized procedure for the Meerwein arylation.

Materials:

-

3-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Furaldehyde

-

Copper(II) chloride (CuCl₂)

-

Acetone or another suitable solvent

Procedure:

-

Diazotization: Dissolve 3-chloroaniline (1.0 eq) in a mixture of HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ (1.0 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, dissolve 2-furaldehyde (1.5-2.0 eq) and CuCl₂ (catalytic amount) in the chosen solvent (e.g., acetone).

-

Slowly add the cold diazonium salt solution to the furaldehyde solution. Vigorous gas evolution (N₂) should be observed.

-

Stir the reaction at room temperature for several hours until the gas evolution ceases.

-

Quench the reaction by pouring it into a large volume of water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

Conclusion

The formation of this compound is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling and direct C-H arylation, offer high yields and broad functional group tolerance, making them the preferred methods in many research and development settings. The Meerwein arylation provides a classical alternative, particularly when starting from the corresponding aniline. The choice of method will depend on factors such as the availability of starting materials, cost, scalability, and the specific requirements of the research program. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis of this important chemical intermediate.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Direct Aldehyde C-H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis [organic-chemistry.org]

A Technical Guide to the Discovery and History of Substituted 2-Furaldehydes

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific journey of substituted 2-furaldehydes, from the initial discovery of the parent molecule, furfural, to the synthesis and characterization of its key derivatives. These compounds, originating from renewable biomass, are pivotal platform chemicals in the development of pharmaceuticals, polymers, and fine chemicals. This document provides a comprehensive overview of the foundational discoveries, detailed experimental protocols from seminal work, and the logical evolution of synthetic strategies.

The Genesis of Furan Chemistry: The Discovery of 2-Furaldehyde (Furfural)

The story of substituted 2-furaldehydes begins with the discovery of its core structure, furfural. The first isolation of this heterocyclic aldehyde was reported in 1821 (though published in 1832) by the German chemist Johann Wolfgang Döbereiner, who obtained a small sample as a byproduct during the synthesis of formic acid.[1] It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, and bran with aqueous sulfuric acid, and he correctly determined its empirical formula (C₅H₄O₂).[1]

The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil).[1] A few years later, in 1848, French chemist Auguste Cahours identified the compound as an aldehyde.[1] The precise chemical structure, however, remained elusive for several decades. The German chemist Adolf von Baeyer, in 1870, speculated on the structure of furan and the related 2-furoic acid, and his subsequent work in 1877 further supported his hypothesis.[1] The term "furfural," a contraction of "furfuraldehyde," came into use by 1886.[1] Final confirmation of the furan ring structure was provided by the German chemist Carl Harries in 1901.[1] The industrial significance of furfural was solidified in 1922 when the Quaker Oats Company initiated its mass production from oat hulls.[1]

Key Substituted 2-Furaldehydes: Discovery and Significance

Building upon the foundation of furfural chemistry, scientists began to discover and synthesize a variety of substituted derivatives, significantly expanding the chemical space and applications of this class of compounds.

5-Hydroxymethylfurfural (HMF)

5-Hydroxymethylfurfural (HMF) stands out as one of the most significant substituted furaldehydes. It was first reported as an intermediate in the formation of levulinic acid from sugars in 1875.[2] However, the first detailed reports on its synthesis and chemical properties were published independently by Düll and Kiermeyer in 1895, who referred to the compound as "oxymethylfurfurol".[3] A more comprehensive study on its synthesis, physical characterization, and chemical behavior was presented by Middendorp in 1919.[3] Later, Haworth and Jones made immense progress in HMF chemistry by developing a modern synthesis method and studying its formation mechanism.[3] HMF is a critical bio-based platform chemical, serving as a precursor to a wide range of valuable chemicals and polymers, including 2,5-furandicarboxylic acid (FDCA).[4]

5-Chloromethylfurfural (CMF)

5-Chloromethylfurfural (CMF) is another important derivative, typically produced when hexose sugars are dehydrated using hydrochloric acid.[2][5] In recent years, CMF has garnered significant interest as a "functionally equivalent but more practical" alternative to HMF.[6] Its advantages include production under milder reaction conditions and a lower polarity, which simplifies its separation from aqueous reaction media.[6][7] The chlorine atom also serves as a better leaving group than the hydroxyl group of HMF, making it a highly versatile intermediate for synthesizing biofuels, polymers, and specialty chemicals.[6][7]

Other Notable Derivatives

The exploration of furan chemistry has led to the synthesis of a wide array of other substituted 2-furaldehydes. For example, 5-phenyl-2-furaldehyde is a valuable starting material for designing heterocyclic compounds with pharmacological activities.[8] Its synthesis is often achieved through modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Meerwein arylation reactions, starting from 5-bromo-2-furaldehyde.[8] The study of compounds like 5-ethyl-2-furaldehyde is a direct result of the broader advancements in furan chemistry throughout the 20th century, driven by the industrial availability of furfural.[9]

Data Presentation

Table 1: Historical Timeline of Key Furan Aldehyde Discoveries

| Year | Discovery/Event | Key Scientist(s) | Compound | Reference(s) |

| 1821 | First isolation (published 1832) | Johann W. Döbereiner | 2-Furaldehyde | [1] |

| 1840 | Production from crop materials & empirical formula | John Stenhouse | 2-Furaldehyde | [1] |

| 1845 | Compound named "furfurol" | George Fownes | 2-Furaldehyde | [1] |

| 1848 | Identified as an aldehyde | Auguste Cahours | 2-Furaldehyde | [1] |

| 1877 | Structural elucidation work published | Adolf von Baeyer | 2-Furaldehyde | [1] |

| 1875 | First reported as an intermediate | (undetermined) | 5-Hydroxymethylfurfural (HMF) | [2] |

| 1895 | Synthesis and characterization published | Düll & Kiermeyer | 5-Hydroxymethylfurfural (HMF) | [3] |

| 1901 | Furan structure confirmed | Carl Harries | 2-Furaldehyde | [1] |

| 1919 | Detailed study on synthesis and properties | J. Middendorp | 5-Hydroxymethylfurfural (HMF) | [3] |

| 1922 | Mass production begins | Quaker Oats Company | 2-Furaldehyde | [1] |

Table 2: Physicochemical Properties of Core 2-Furaldehydes

| Property | 2-Furaldehyde (Furfural) | 5-Hydroxymethylfurfural (HMF) | 5-Chloromethylfurfural (CMF) |

| CAS Number | 98-01-1 | 67-47-0 | 1623-88-7 |

| Chemical Formula | C₅H₄O₂ | C₆H₆O₃ | C₆H₅ClO₂ |

| Molar Mass | 96.085 g·mol⁻¹ | 126.11 g·mol⁻¹ | 144.55 g·mol⁻¹ |

| Appearance | Colorless to brown oily liquid | Yellowish solid/needles | Colorless liquid |

| Melting Point | -37 °C | 30-34 °C | N/A |

| Boiling Point | 162 °C | 114-116 °C (at 1 mmHg) | N/A |

| Solubility in Water | 83 g/L | Soluble | Slightly soluble, decomposes |

Note: Data compiled from various sources.[1][2][5][7]

Foundational Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses, reflecting the evolution of techniques in furan chemistry.

Protocol 1: Acid-Catalyzed Production of 2-Furaldehyde from Agricultural Byproducts (Historical)

This protocol is a generalized representation of the early methods developed by Stenhouse and others for producing furfural.[1]

Objective: To produce 2-furaldehyde via acid-catalyzed dehydration of pentosans present in agricultural waste.

Materials:

-

Agricultural byproduct (e.g., corncobs, oat hulls, bran), finely ground.

-

Sulfuric acid (H₂SO₄), aqueous solution (e.g., 10-15% w/v).

-

Distillation apparatus (round-bottom flask, condenser, receiving flask).

-

Heating mantle.

-

Sodium chloride (NaCl).

-

Dichloromethane or other suitable extraction solvent.

-

Anhydrous sodium sulfate (Na₂SO₄).

-

Rotary evaporator.

Procedure:

-

A slurry is prepared by mixing the ground agricultural byproduct with the aqueous sulfuric acid solution in a large round-bottom flask.

-

The flask is fitted to a distillation apparatus and heated to boiling. Steam is often passed through the mixture to facilitate the removal of the volatile furfural as it forms.

-

The distillate, an aqueous solution of furfural, is collected in a receiving flask.

-

The collected distillate is saturated with sodium chloride to decrease the solubility of furfural in water.

-

The furfural is extracted from the aqueous layer using a suitable organic solvent like dichloromethane in a separatory funnel.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude furfural, which can be further purified by distillation.

Protocol 2: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose

This protocol is based on the classical acid-catalyzed dehydration of fructose, a method foundational to HMF chemistry.[2][3]

Objective: To synthesize HMF by the acid-catalyzed dehydration of fructose in a biphasic system to improve yield by continuously extracting HMF.

Materials:

-

D-Fructose.

-

Hydrochloric acid (HCl) or other acid catalyst (e.g., oxalic acid).

-

High-boiling point organic solvent (e.g., dimethyl sulfoxide, DMSO).

-

Extraction solvent (e.g., methyl isobutyl ketone, MIBK).

-

Reaction vessel with stirring and temperature control.

-

Separatory funnel.

Procedure:

-

Fructose is dissolved in the high-boiling point organic solvent (e.g., DMSO) containing a catalytic amount of acid in a reaction vessel.

-

The mixture is heated to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

-

To prevent degradation of the formed HMF, a biphasic system can be employed where an immiscible organic solvent (e.g., MIBK) is added to continuously extract HMF from the reactive phase.

-

The reaction is monitored for the consumption of fructose (e.g., by TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the organic layer containing HMF is separated.

-

The solvent is removed under reduced pressure to yield crude HMF.

-

Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Synthesis of 5-Phenyl-2-furaldehyde

This protocol describes a modern organometallic approach for creating a C-C bond at the 5-position of the furan ring, representative of methods used to synthesize many substituted furaldehydes.[8][10]

Objective: To synthesize 5-phenyl-2-furaldehyde via a palladium-catalyzed cross-coupling reaction.

Materials:

-

5-Bromo-2-furaldehyde.

-

Phenylboronic acid (for Suzuki coupling) or Phenylzinc halide (for Negishi coupling).

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

-

Base (e.g., K₂CO₃, Na₂CO₃) for Suzuki coupling.

-

Anhydrous solvent (e.g., toluene, THF, dioxane).

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox).

-

Standard glassware for reflux and workup.

Procedure (Suzuki Coupling Example):

-

To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde, phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-2-furaldehyde.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key historical and synthetic relationships in the chemistry of substituted 2-furaldehydes.

Caption: A timeline of key discoveries in furan aldehyde chemistry.

Caption: General synthesis pathways from biomass to furaldehydes.

Caption: Workflow for a Pd-catalyzed Suzuki cross-coupling reaction.

References

- 1. Furfural - Wikipedia [en.wikipedia.org]

- 2. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 5-Chloromethylfurfural - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Ethyl-2-furaldehyde | 23074-10-4 | Benchchem [benchchem.com]

- 10. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermogravimetric Analysis of 5-(3-Chlorophenyl)-2-furaldehyde

Disclaimer: There is no publicly available experimental data specifically on the thermogravimetric analysis (TGA) of 5-(3-Chlorophenyl)-2-furaldehyde. This guide is therefore a projection based on the known thermal behavior of related furaldehyde derivatives and general principles of thermogravimetric analysis for organic compounds. The data and decomposition pathways presented are illustrative and intended to serve as a practical framework for researchers.

Introduction

This compound is a derivative of furfural, a versatile platform chemical derived from biomass.[1] Furaldehyde and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel polymers. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This analysis provides crucial information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal profile of a compound.[2][4] This guide outlines a comprehensive approach to the thermogravimetric analysis of this compound, including a detailed experimental protocol, hypothetical data interpretation, and potential decomposition pathways.

Projected Thermal Decomposition Profile

Based on the structure of this compound, a multi-stage decomposition process in an inert atmosphere is anticipated. The molecule possesses a furan ring, an aldehyde group, and a chlorophenyl substituent, all of which will influence its thermal degradation.

-

Initial Stage (Low-Temperature Region): Any initial mass loss at lower temperatures (typically below 150°C) would likely be attributable to the volatilization of residual solvents from synthesis or adsorbed water.[4]

-

Main Decomposition Stage(s): The primary decomposition is expected to occur at higher temperatures. Studies on furfural itself show that its thermal decomposition can lead to the formation of furan and carbon monoxide.[5][6] For this compound, the decomposition is likely more complex. The aldehyde group might be the initial point of fragmentation. The C-C bond between the furan and chlorophenyl rings could also cleave. The presence of the chlorine atom may lead to the formation of chlorinated byproducts. A study on a similar compound, 5-nitro-2-furaldehyde semicarbazone, showed a major decomposition event with a 67% weight loss.[7]

-

Final Stage (High-Temperature Region): At very high temperatures, the remaining organic structure is expected to pyrolyze, eventually forming a stable carbonaceous residue.

Detailed Experimental Protocol

This section provides a standardized methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature control and mass measurement.[2]

3.2. Sample Preparation

-

Ensure the sample of this compound is homogenous.

-

Weigh approximately 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).[8] The exact mass should be recorded accurately.

-

For compounds that may melt, ensure the sample does not react with the crucible material.[8]

3.3. TGA Instrument Parameters

The following are typical parameters for the TGA of an organic compound:

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 800°C | To ensure complete decomposition and characterization of any residue. |

| Heating Rate | 10°C/min | A common rate that provides good resolution of thermal events. |

| Purge Gas | Nitrogen or Argon | To provide an inert atmosphere and prevent oxidative decomposition. |

| Gas Flow Rate | 20-50 mL/min | To ensure efficient removal of gaseous decomposition products.[8] |

| Crucible Type | Alumina (Al₂O₃) | Inert and stable at high temperatures.[8] |

3.4. Experimental Procedure

-

Tare the empty crucible in the TGA instrument.

-

Place the weighed sample into the crucible.

-

Position the crucible in the TGA furnace.

-

Purge the system with the inert gas for a sufficient time to ensure an oxygen-free atmosphere.

-

Initiate the temperature program and record the mass loss as a function of temperature.[2]

-

Upon completion, allow the instrument to cool down before removing the sample residue.

-

Analyze the resulting TGA and derivative thermogravimetry (DTG) curves.

Data Presentation and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the DTG curve (rate of mass change vs. temperature).[3]

Illustrative TGA Data for this compound

The following table summarizes hypothetical, yet plausible, data for the thermal decomposition of the title compound.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Onset Temperature (°C) (Tonset) | DTG Peak Temperature (°C) (Tpeak) | Probable Lost Fragments |

| 1 | 50 - 120 | ~1.5 | ~60 | ~95 | Adsorbed Water/Residual Solvent |

| 2 | 180 - 350 | ~45 | ~190 | ~280 | Initial fragmentation (e.g., loss of CHO, Cl) |

| 3 | 350 - 600 | ~35 | ~360 | ~450 | Degradation of the core aromatic/furan structure |

| Residue at 800°C | - | ~18.5 | - | - | Carbonaceous residue |

Interpretation of the Curves:

-

TGA Curve: The steps in the TGA curve indicate distinct mass loss events. The height of each step corresponds to the percentage of mass lost.

-

DTG Curve: The peaks in the DTG curve correspond to the points of maximum rate of mass loss.[3] The temperature at the peak (Tpeak) is a characteristic feature of the decomposition event. The onset temperature (Tonset) is often determined from the intersection of the baseline with the tangent of the DTG peak, indicating the temperature at which significant decomposition begins.[4]

Visualizations

Experimental Workflow

Caption: Workflow for the thermogravimetric analysis of this compound.

Hypothetical Thermal Decomposition Pathway

Caption: A projected multi-stage thermal decomposition pathway for the title compound.

References

- 1. Furfural - Wikipedia [en.wikipedia.org]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. etamu.edu [etamu.edu]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. repository.ukim.mk [repository.ukim.mk]

- 8. epfl.ch [epfl.ch]

X-ray Crystal Structure of 5-(3-Chlorophenyl)-2-furaldehyde: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the X-ray crystal structure of 5-(3-Chlorophenyl)-2-furaldehyde has been conducted. This search included major crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of relevant scientific literature.

Current Status: Despite extensive efforts, the complete X-ray crystal structure, including the crystallographic information file (CIF), for this compound is not publicly available at this time. The search results primarily yielded general chemical information, including its CAS registry number (22078-59-7), molecular formula (C₁₁H₇ClO₂), and melting point (109-111 °C), along with suppliers of the compound.[1] While information on the synthesis and crystal structure of the isomeric 5-(4-chlorophenyl)-2-furaldehyde exists, this does not suffice for a detailed analysis of the target molecule.

This document will proceed by outlining the general methodologies and theoretical frameworks that would be applied to the characterization of this compound, should the crystallographic data become available. This will serve as a foundational guide for researchers who may undertake this experimental determination in the future.

Hypothetical Experimental and Analytical Framework

Should the single crystal X-ray diffraction data for this compound be determined, the following sections would be populated with the specific experimental details and the resulting structural data.

Data Presentation

Once the crystal structure is determined, the quantitative data would be summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₇ClO₂ |

| Formula weight | 206.62 |

| Temperature | TBD |

| Wavelength | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a = TBD Å, α = TBD °b = TBD Å, β = TBD °c = TBD Å, γ = TBD ° |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD mm |

| Theta range for data collection | TBD to TBD ° |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta | TBD % |

| Absorption correction | TBD |

| Max. and min. transmission | TBD and TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| Cl(1)-C(x) | TBD | C(x)-C(y)-C(z) | TBD |

| O(1)-C(x) | TBD | C(x)-O(y)-C(z) | TBD |

| O(2)-C(x) | TBD | O(x)-C(y)-C(z) | TBD |

| ... | TBD | ... | TBD |

Experimental Protocols

A detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis would be provided. The following outlines a general approach.

1. Synthesis of this compound:

A common synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, 5-bromo-2-furaldehyde could be reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture would be heated under an inert atmosphere until completion. The product would then be extracted, purified by column chromatography, and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

2. Crystallization:

Single crystals suitable for X-ray diffraction would be grown. This is often achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Solvents such as ethanol, methanol, acetone, or ethyl acetate would be explored. The process would be carried out in a dust-free environment at a constant temperature to promote the growth of high-quality crystals.

3. X-ray Data Collection and Structure Determination:

A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα). The collected data would be processed to yield a set of indexed reflections. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Diagrams illustrating workflows and molecular structures are crucial for a comprehensive technical guide.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for determining the X-ray crystal structure of a small molecule like this compound.

Caption: A generalized workflow for the synthesis and X-ray crystal structure determination of a small organic molecule.

Conclusion and Future Outlook

While the specific X-ray crystal structure of this compound remains to be determined and reported in the public domain, this guide provides a comprehensive framework for its eventual analysis. The determination of this crystal structure would be a valuable contribution to the field, providing insights into the molecular geometry, intermolecular interactions, and solid-state packing of this compound. Such information is critical for researchers in materials science and drug development, as the three-dimensional structure of a molecule fundamentally influences its physical, chemical, and biological properties. It is hoped that this foundational document will encourage and assist future research in this area.

References

Methodological & Application

Synthetic Routes to 5-(3-Chlorophenyl)-2-furaldehyde Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry and materials science, necessitating reliable and efficient synthetic methodologies. The following sections detail the most prominent synthetic routes, including palladium-catalyzed cross-coupling reactions and Meerwein arylation, complete with experimental protocols and comparative data.

Introduction

5-Aryl-2-furaldehydes are key structural motifs found in numerous pharmacologically active compounds. The introduction of a 3-chlorophenyl substituent at the 5-position of the furan ring can significantly influence the biological activity and physicochemical properties of the resulting derivatives. The synthetic routes to these compounds primarily rely on the formation of the C-C bond between the furan ring and the aryl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, have emerged as the most versatile and widely employed methods, offering broad substrate scope and generally good to excellent yields.[1] An alternative approach is the Meerwein arylation, which utilizes diazonium salts.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as substrate availability, desired scale, and tolerance of functional groups. The following table summarizes the performance of various synthetic routes based on reported experimental data for analogous compounds.

| Synthetic Route | Key Reagents & Catalyst | Typical Solvent(s) | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | 5-Formyl-2-furylboronic acid, 1-bromo-3-chlorobenzene, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dioxane, Toluene, Water | 80-110 °C | 70-95 | High yields, good functional group tolerance, commercially available reagents. | Requires pre-functionalized furan starting material (boronic acid). |